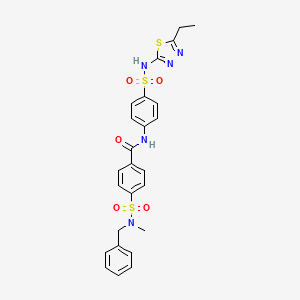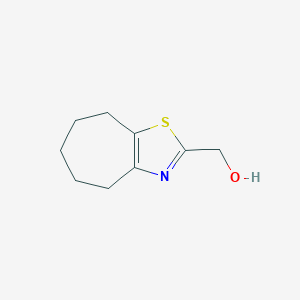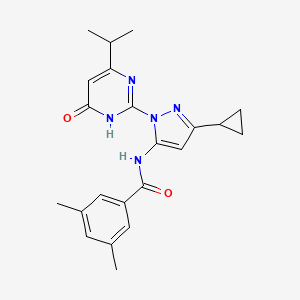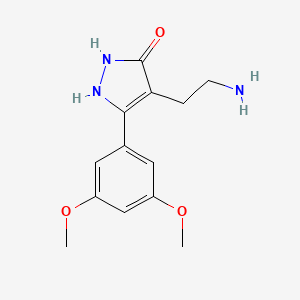![molecular formula C23H21N3O4 B2485372 3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921574-96-1](/img/structure/B2485372.png)
3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multi-step chemical reactions, starting from specific precursors to achieve the desired heterocyclic structure. For example, the synthesis of related compounds has been achieved through routes that utilize enamine intermediates, cyclization reactions, and reductive cyclization of nitropyrimidines, demonstrating the versatility and complexity of synthetic strategies in this chemical class (Furrer et al., 1994); (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a pyridine ring. X-ray crystallography and NMR spectroscopy are commonly used to determine the configuration and conformation of these molecules. For instance, the analysis of similar compounds reveals nearly planar pyrimidine rings and specific orientations of substituent groups, providing insights into the spatial arrangement of atoms within the molecule (El‐Brollosy et al., 2012).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including hydrogenation, which can lead to C-benzyl bond cleavage or the introduction of new functional groups. These reactions are crucial for modifying the chemical structure and tuning the properties of the molecules for specific applications (Otmar et al., 1998).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, permeability, and intrinsic clearance, are influenced by their molecular structure. The diversity in the structure of these compounds results in a wide range of biopharmaceutical properties, which are critical for their potential application in medicinal chemistry (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidine derivatives, including reactivity and stability, are determined by their functional groups and molecular framework. Studies on their synthesis and reaction mechanisms provide valuable information on how these compounds interact with other chemical entities and how modifications can affect their chemical behavior (Rakhimov et al., 2011).
Applications De Recherche Scientifique
Antithrombotic Applications
- A study by Furrer, Wágner, and Fehlhaber (1994) synthesized compounds related to 3-benzyl pyrido pyrimidine diones, highlighting their potential as antithrombotic agents with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Antitumor Activity
- Grivsky et al. (1980) reported the synthesis of a similar compound, emphasizing its potency as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against specific carcinomas in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Anti-HIV Activity
- Tang et al. (2015) synthesized a compound structurally related to 3-benzyl pyrido pyrimidine diones, noting its enhanced anti-HIV integrase activity and retained anti-HIV reverse transcriptase activity after N-3 hydroxylation (Tang et al., 2015).
Nucleosides Synthesis
- Cavalli et al. (2022) discussed efficient methods for synthesizing pyrimidine nucleosides, which are crucial in pharmaceutical chemistry, demonstrating the versatility of pyrido pyrimidine diones in synthesizing diverse nucleoside derivatives (Cavalli, Mies, Rzepa, White, Parsons, & Barrett, 2022).
Urease Inhibition
- Rauf et al. (2010) synthesized derivatives of pyrido pyrimidine diones and evaluated their urease inhibition activity, revealing potential biomedical applications (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
Anticonvulsant and Antidepressant Activities
- Zhang et al. (2016) designed and synthesized pyrido pyrimidine derivatives as potential anticonvulsants and antidepressants, showing significant pharmacological activities in various tests (Zhang, Wang, Wen, Li, & Quan, 2016).
Biopharmaceutical Properties
- Jatczak et al. (2014) developed a straightforward synthesis of pyrido pyrimidine diones and studied their biopharmaceutical properties, indicating a broad range in solubility and permeability coefficients, which is significant for drug development (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-1-[(3,5-dimethoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-18-11-17(12-19(13-18)30-2)15-25-20-9-6-10-24-21(20)22(27)26(23(25)28)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPKLCSJWVTGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


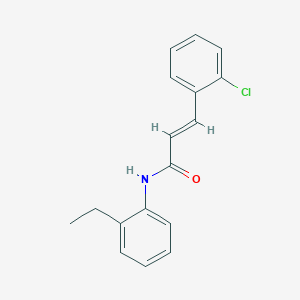
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)


